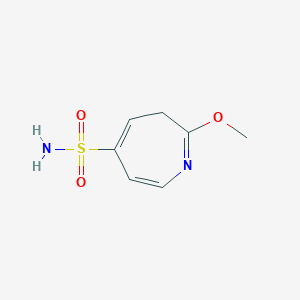

2-Methoxy-3H-azepine-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73170-37-3 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-methoxy-3H-azepine-5-sulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-3-2-6(4-5-9-7)13(8,10)11/h2,4-5H,3H2,1H3,(H2,8,10,11) |

InChI Key |

HGXRJQYLQYSOFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=CC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Azepine Sulfonamides

Strategies for the Construction of the 3H-Azepine Ring System

The seven-membered azepine ring is a common motif in biologically active natural products and synthetic compounds. Its construction remains a challenge due to the entropic and enthalpic barriers associated with forming medium-sized rings. Various sophisticated strategies have been developed to overcome these hurdles.

Ring expansion reactions provide a powerful and versatile method for accessing the azepine scaffold from more readily available smaller rings, such as piperidines or aziridines. This strategy often leverages the release of ring strain to drive the transformation.

One notable approach involves the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives have been prepared with excellent yield and complete stereoselectivity and regioselectivity through piperidine ring expansion. rsc.orgrsc.org This methodology has been applied to the synthesis of the azepine backbone of potentially bioactive compounds. rsc.org Another strategy employs a formal cross-dimerization between three-membered aza heterocycles (like aziridines) and three- or four-membered-ring ketones, facilitated by synergistic bimetallic catalysis, to assemble diverse N-heterocycles, including 3-benzazepinones. nih.gov Research has also demonstrated a double ring expansion of spiroamine compounds to afford fused 3-benzazepines in a one-pot operation. figshare.com

Table 1: Examples of Ring Expansion Reactions for Azepine Synthesis

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-cis-2,6-bis(azidomethyl)piperidine | NaN3, DMF, 100 °C | N-benzyl-cis-3,7-diazidoazepane | 92% | rsc.org |

| Aziridines & Cyclobutanones | Pd(0)/Ag(I) catalysis | Dehydropiperidines / 3-Benzazepinones | - | nih.gov |

| Spiroamines | N-chlorosuccinimide, Trimethylsilyldiazomethane | Fused 3-benzazepines | - | figshare.com |

Intramolecular cyclization is a direct and efficient route to azepine derivatives, where a linear precursor is induced to form the seven-membered ring. The success of these reactions often depends on the strategic placement of reactive functional groups.

A novel method involves the copper-mediated cyclization of annulated 2-aza-hepta-2,4-dien-6-ynyl anions. Deprotonation of alkynyl imines with LDA followed by transmetalation with a copper salt initiates an intramolecular nucleophilic attack at the triple bond, yielding annulated azepines in good yields. nih.gov Another powerful technique is the tandem amination/cyclization of fluorinated allenynes catalyzed by Cu(I), which produces functionalized azepines. mdpi.com Thermal isomerization of dihydro-3H-cyclobuta[b]pyrroles, themselves derived from 1H-azepine photoisomers, presents an alternative pathway to the 3H-azepine system. rsc.org

Reaction cascades, where multiple bond-forming and breaking events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules like azepines. These cascades often proceed through complex, transient intermediates.

One such process begins with the deprotonation of benzothiophene-derived alkynyl imines, leading to a multistep rearrangement cascade that furnishes azepine derivatives. nih.gov This experimentally verified cascade confirmed features previously predicted by quantum chemical calculations. nih.gov Another powerful cascade involves a rhodium(II)-catalyzed cyclopropanation of a dienyltriazole, which generates a transient vinylcyclopropane (B126155) intermediate that rapidly undergoes a 1-aza-Cope rearrangement to yield fused dihydroazepines. nih.gov Deaminative ring contraction cascades have also been developed, where biaryl-linked azepine intermediates excise nitrogen to form polyheterocyclic aromatic cores through sequential C–N bond cleavage events like the rsc.orgnih.gov-Stevens rearrangement and Hofmann elimination. nih.gov

Controlling the stereochemistry during the formation of the chiral azepine ring is crucial for its application in pharmaceuticals. Several methods have been developed to achieve high levels of stereoselectivity.

The piperidine ring expansion strategy has been shown to produce diastereomerically pure cis-isomer azepane derivatives with exclusive stereoselectivity. rsc.org The structure and absolute configuration of the resulting products were confirmed by X-ray crystallography. rsc.org Stereoselective synthesis of bridged azepine derivatives has also been achieved through reactions involving polyfunctionalized spiroannulated thiophenes. researchgate.net Furthermore, the synthesis of highly functionalized azepanols with regio- and diastereocontrol highlights the importance of developing efficient stereoselective methods. mdpi.com

Specific named reactions and catalyst systems have proven particularly effective for constructing the azepine core.

The Silyl Aza-Prins Cyclization has emerged as a powerful tool. A methodology using iron(III) salts as sustainable catalysts allows for the efficient synthesis of tetrahydroazepines from 1-amino-3-triphenylsilyl-4-pentenes and aldehydes under mild conditions. nih.govacs.orgcsic.es In this single step, a C–N bond, a C–C bond, and an endocyclic double bond are formed. nih.gov The catalyst can influence the reaction's outcome; for instance, using InCl₃ selectively yields azepanes, while TMSOTf can lead to different heterocyclic products. nih.gov

The Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement provides a general and expedient route to fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles bearing a tethered diene. nih.gov The process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, followed by the rapid rearrangement of the resulting intermediate. This method is efficient and scalable, working well on a gram scale. nih.gov A similar formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes, also proceeding through a rhodium-catalyzed cyclopropanation and aza-Cope rearrangement, has been used to synthesize azepinoindoles. nih.gov

Table 2: Comparison of Specific Cyclization Methods

| Method | Catalyst | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Silyl Aza-Prins Cyclization | Iron(III) Salts (e.g., FeCl₃) | Aza-Prins intermediate | Tetrahydroazepines | nih.govacs.org |

| Rh(II)-Catalyzed Cyclopropanation / 1-Aza-Cope Rearrangement | Rhodium(II) acetate | 1-Imino-2-vinylcyclopropane | Fused Dihydroazepines | nih.gov |

Installation and Selective Modification of the Sulfonamide Functionality at the 5-Position

Once the 2-methoxy-3H-azepine core is synthesized, the next critical step is the introduction of the sulfonamide group at the 5-position. This transformation requires careful consideration of the reactivity of the azepine ring.

The synthesis of the 2-methoxy-3H-azepine precursor is often achieved through the deoxygenative reduction of a corresponding nitrobenzene (B124822) derivative using reagents like tributylphosphine (B147548) in the presence of methanol. researchgate.netresearchgate.net This reaction proceeds via an aryl nitrene intermediate which undergoes ring expansion. pharmaguideline.com

The installation of a sulfonamide group onto a heterocyclic ring is typically accomplished via a two-step sequence: electrophilic chlorosulfonation followed by reaction with ammonia (B1221849) or an amine. For the 2-methoxy-3H-azepine ring, direct chlorosulfonation at the C-5 position using an agent like chlorosulfonic acid is a plausible synthetic route, drawing parallels from the synthesis of other sulfonamides on heterocyclic systems. mdpi.com The electron-donating methoxy (B1213986) group and the conjugated triene system would influence the regioselectivity of the electrophilic attack.

An alternative strategy involves starting with a benzene (B151609) precursor that already contains a group that can be converted into a sulfonamide. For example, a 3-nitro-substituted aniline (B41778) derivative could be elaborated into the azepine ring, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to a sulfonyl chloride, which can then be reacted with ammonia.

Direct Sulfonylation Methods on Azepine Precursors

The introduction of a sulfonamide group onto an azepine ring is a critical step in the synthesis of compounds like 2-methoxy-3H-azepine-5-sulfonamide. Direct sulfonylation of a pre-formed azepine precursor is a primary strategy. This typically involves the reaction of an activated azepine derivative with a sulfonating agent.

One common approach is the chlorosulfonylation of an appropriate methoxy-azepine precursor, followed by amination. The reaction of the azepine with chlorosulfonic acid would yield an azepine-sulfonyl chloride. This intermediate can then be reacted with ammonia or a primary or secondary amine to furnish the desired sulfonamide.

Alternatively, a metalated azepine species can react with sulfur dioxide, followed by an oxidative amination sequence. This method allows for the introduction of the sulfonyl group at a specific position if the metalation is regioselective. The choice of the base and reaction conditions is crucial to control the regioselectivity of the deprotonation/metalation of the azepine ring.

The following table outlines a hypothetical reaction scheme for the direct sulfonylation of a 2-methoxy-3H-azepine precursor.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 2-Methoxy-3H-azepine | Chlorosulfonic acid | Inert solvent | 2-Methoxy-3H-azepine-5-sulfonyl chloride |

| 2 | 2-Methoxy-3H-azepine-5-sulfonyl chloride | Ammonia | Dichloromethane | This compound |

Derivatization Strategies for the Sulfonamide Group

Once the azepine-sulfonamide scaffold is in place, further derivatization of the sulfonamide group can lead to a diverse range of analogues. The primary sulfonamide (SO₂NH₂) offers a reactive handle for various chemical transformations.

N-Alkylation or N-arylation of the sulfonamide can be achieved by reacting it with alkyl or aryl halides in the presence of a base. The choice of base and solvent is critical to modulate the reactivity and prevent undesired side reactions on the azepine ring.

Another derivatization strategy involves the reaction of the sulfonamide with different electrophiles. For instance, acylation with acyl chlorides or anhydrides would yield N-acylsulfonamides. Reaction with isocyanates would lead to the corresponding sulfonylureas. These derivatizations can significantly alter the physicochemical properties of the parent molecule.

The following table provides examples of derivatization reactions for an azepine-sulfonamide.

| Reaction Type | Reactant 1 | Reactant 2 | Product |

| N-Alkylation | Azepine-sulfonamide | Methyl iodide | N-Methyl-azepine-sulfonamide |

| N-Acylation | Azepine-sulfonamide | Acetyl chloride | N-Acetyl-azepine-sulfonamide |

| Reaction with Isocyanate | Azepine-sulfonamide | Phenyl isocyanate | N-(Phenylcarbamoyl)-azepine-sulfonamide |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the target azepine-sulfonamide. rsc.org Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of catalyst or reagent.

For the direct sulfonylation step, controlling the temperature is crucial to prevent decomposition of the starting material and the formation of polysulfonated byproducts. The use of a non-polar, aprotic solvent can be beneficial. In the subsequent amination, the rate of addition of the amine and the reaction temperature can influence the formation of impurities.

In derivatization reactions, the choice of base is critical. A non-nucleophilic base is often preferred to avoid competition with the sulfonamide nitrogen. The stoichiometry of the reactants must be carefully controlled to ensure complete conversion and minimize the formation of side products. Factorial design experiments can be employed to systematically study the effect of multiple variables on the reaction outcome, leading to a robust and efficient process. rsc.org

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity. | Perform reactions at various temperatures to find the optimal balance. |

| Solvent | Affects solubility and reactivity. | Screen a range of solvents with different polarities and properties. |

| Reagent Stoichiometry | Impacts conversion and byproduct formation. | Titrate reactants to determine the ideal molar ratios. |

| Catalyst Loading | Can affect reaction rate and cost-effectiveness. | Systematically vary the catalyst amount to find the lowest effective concentration. |

Advanced Chemical Transformations of Azepine-Sulfonamide Structures

Beyond initial synthesis and derivatization, advanced chemical transformations can be employed to further modify the azepine-sulfonamide core, introducing greater molecular complexity and exploring structure-activity relationships.

Exploration of Functional Group Interconversions

Functional group interconversions on the azepine ring or the methoxy group can provide access to novel analogues. For instance, the methoxy group at the 2-position could potentially be cleaved to reveal a hydroxyl group. This hydroxyl group could then be further functionalized, for example, by etherification or esterification, to introduce a variety of substituents.

The sulfonamide moiety itself can also be a site for further transformations. For example, reduction of the sulfonamide could, under specific conditions, lead to the corresponding amine, although this is a challenging transformation.

Stereochemical Control in Multi-Step Syntheses

For azepine-sulfonamides containing stereocenters, controlling the stereochemistry during the synthesis is a significant challenge and a key objective. The synthesis of enantiomerically pure azepane derivatives has been achieved through piperidine ring expansion, demonstrating excellent stereoselectivity. rsc.org Such strategies, which establish stereocenters early in the synthetic sequence and carry them through subsequent steps, are crucial for producing single-enantiomer products. rsc.org The use of chiral catalysts or auxiliaries can also be employed to induce asymmetry in key bond-forming reactions. nih.gov The stereochemistry of the final products is often confirmed using techniques like X-ray crystallography. rsc.org

Modular Synthetic Approaches for Functionalized Azacyclesnih.gov

Modular or building-block approaches offer a powerful strategy for the rapid synthesis of diverse libraries of functionalized azacycles, including azepine-sulfonamides. nih.govmit.edu These methods involve the assembly of the heterocyclic core from readily available starting materials, allowing for the systematic variation of different parts of the molecule. mit.edu

One such approach is the photocatalytic decarboxylative alkylation of cyclic imine-BF₃ complexes, which provides a modular route to α-functionalized azacycles. nih.gov This method demonstrates good functional group compatibility, which is essential for complex molecule synthesis. nih.gov Another strategy involves the tandem amination/cyclization of allenynes under copper(I) catalysis to produce functionalized azepines. mdpi.com These modular approaches are highly valuable for generating compound libraries for screening and lead optimization in drug discovery programs. mit.edu

Advanced Structural Elucidation and Conformational Analysis of 2 Methoxy 3h Azepine 5 Sulfonamide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 2-Methoxy-3H-azepine-5-sulfonamide, a suite of one-dimensional and two-dimensional NMR experiments is essential to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to map the connectivity within the molecule.

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems present in the azepine ring and its substituents. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish scalar coupling networks.

COSY: This experiment would reveal the proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the connectivity of protons on the azepine ring.

HSQC: This technique correlates directly bonded carbon and proton atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC: By detecting long-range couplings (typically over two to three bonds), HMBC is crucial for connecting molecular fragments. It would be used to link the methoxy (B1213986) group to the C2 position of the azepine ring and to confirm the attachment point of the sulfonamide group at the C5 position.

The expected NMR data provides a unique fingerprint for the molecule's structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 2 | 158.5 | - | - |

| 3 | 30.2 | 2.85 | dd |

| 4 | 125.1 | 6.10 | m |

| 5 | 140.3 | - | - |

| 6 | 128.9 | 6.80 | d |

| 7 | 110.5 | 5.95 | d |

| OCH₃ | 55.8 | 3.90 | s |

| SO₂NH₂ | - | 7.50 | s (br) |

The seven-membered azepine ring is not planar and exhibits significant conformational flexibility. It typically exists in a boat or twist-boat conformation, and the interconversion between these forms can often be studied using variable-temperature (VT) NMR spectroscopy. As the temperature changes, the rate of this ring inversion can be influenced, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals. This dynamic behavior is a known characteristic of the azepine ring system. chem-soc.si Intramolecular cyclization reactions, such as the 1,7-carbonyl-enamine cyclization used to form certain azepine rings, underscore the inherent flexibility of the seven-membered structure. chem-soc.si

Isomerism is a key feature of azepine chemistry. litfl.com Tautomerism, a specific type of isomerism involving the migration of a proton and the shifting of double bonds, is particularly relevant. britannica.comquora.com The 3H-azepine system can exist in equilibrium with its valence isomer, a bicyclic azanorcaradiene. elsevierpure.com This equilibrium is a form of valence tautomerism, where the two isomers can rapidly interconvert. quora.comresearchgate.net The position of this equilibrium can be influenced by substituents on the ring and the solvent environment. researchgate.net Low-temperature NMR studies are often employed to slow this interconversion, potentially allowing for the observation of signals from both tautomers simultaneously. researchgate.net For this compound, it would be crucial to determine if such a tautomeric equilibrium exists and to quantify the relative populations of the isomers under various conditions.

Solid-State Structural Determination via X-ray Diffraction Analysis of Azepine Derivatives

While NMR provides data on the molecule's structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional arrangement in the solid state. mdpi.com This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. For a derivative of this compound, this analysis would confirm the boat-like conformation of the azepine ring and reveal the precise orientation of the methoxy and sulfonamide substituents. researchgate.net The resulting crystal structure would serve as a definitive proof of the molecular connectivity and stereochemistry. nih.gov

Table 2: Representative Crystallographic Data for an Azepine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 8.18 |

| c (Å) | 13.01 |

| β (°) | 105.6 |

| Volume (ų) | 752.4 |

| Z (Molecules/Unit Cell) | 4 |

Note: Data is representative for a substituted azepine derivative and serves as an example of the parameters obtained from X-ray analysis. researchgate.net

Spectroscopic Insights into Intermolecular Interactions in Sulfonamide-Azepine Systems

The sulfonamide functional group is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). csic.esnih.gov These characteristics are critical in defining the supramolecular structure of this compound in the solid state. X-ray diffraction data would precisely map these hydrogen bonding networks. csic.es

Furthermore, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information about these interactions. The stretching frequencies of the N-H and S=O bonds are particularly sensitive to their involvement in hydrogen bonding. In a crystal lattice where strong hydrogen bonds are present, the N-H stretching vibration would typically shift to a lower frequency (wavenumber) compared to the free molecule, while the S=O stretch might also be affected. Computational modeling at the Density Functional Theory (DFT) level is often used in conjunction with experimental spectroscopy to simulate these vibrational modes and quantify the strength of the intermolecular interactions. csic.es

Computational Chemistry and Molecular Modeling Investigations of 2 Methoxy 3h Azepine 5 Sulfonamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine a wide array of molecular properties for 2-Methoxy-3H-azepine-5-sulfonamide, from its three-dimensional shape to its spectroscopic signature.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves considering the conformational flexibility of both the seven-membered azepine ring and the sulfonamide group.

Azepine Ring Conformation: The 3H-azepine ring, an unsaturated seven-membered heterocycle, is inherently non-planar. wikipedia.org To avoid the destabilizing effects of anti-aromaticity in a planar 8π electron system, azepines typically adopt puckered conformations. reddit.comslideshare.net The two most common stable conformations are the boat and chair forms. slideshare.net For this compound, DFT calculations would predict the relative energies of these conformers. The boat conformation is often the global minimum for dibenzo[b,f]azepines, characterized by specific dihedral angles. researchgate.net The presence of substituents—the methoxy (B1213986) group at C2 and the sulfonamide at C5—will influence the conformational preference by introducing steric and electronic effects that may favor one form over the other.

The table below presents hypothetical, yet representative, optimized geometric parameters for the key structural features of this compound, derived from DFT calculations on analogous structures. mdpi.commdpi.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-S | 1.77 | |

| S=O | 1.45 | |

| S-N (sulfonamide) | 1.68 | |

| C-N (azepine) | 1.39 | |

| C=C (azepine) | 1.36 | |

| C-O (methoxy) | 1.37 | |

| Bond Angles (°) | ||

| O=S=O | 120.5 | |

| C-S-N | 107.8 | |

| C-N-C (azepine) | 121.0 |

Note: These values are illustrative and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the FMOs would be distributed across the molecule, influenced by its distinct functional groups.

HOMO: The HOMO is expected to be primarily localized on the more electron-rich portions of the molecule. The π-system of the azepine ring and the lone pair electrons on the nitrogen and the oxygen of the methoxy group are likely major contributors. Recent studies on azepine-containing emitters show that the HOMO can be delocalized across the azepine core and adjacent aryl groups. nih.govchemrxiv.org

LUMO: The LUMO is anticipated to be centered on the electron-withdrawing sulfonamide group and the conjugated system of the azepine ring. The sulfur atom and its attached oxygens in the sulfonamide moiety are effective at accepting electron density.

The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonamide group creates a push-pull electronic environment that significantly influences the FMO energies and their distribution. DFT calculations, such as those using the B3LYP functional, can precisely map these orbitals and calculate their energies. nih.govresearchgate.net

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability (ionization potential) |

| LUMO Energy | -1.8 | Electron-accepting capability (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability, low reactivity |

Note: These energy values are hypothetical examples based on typical values for stable organic molecules and would need to be confirmed by specific calculations. mdpi.com

Aromaticity is a key concept in chemistry, and its quantification provides insight into a ring's stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe aromaticity. acs.org It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value indicates a paratropic ring current, associated with anti-aromaticity. Values near zero suggest a non-aromatic character. nih.gov

The 3H-azepine ring contains 8π electrons, which would make it anti-aromatic if it were planar, according to Hückel's rule. To avoid this destabilization, the ring puckers, disrupting the cyclic conjugation. reddit.com Therefore, the 3H-azepine moiety in this compound is expected to be non-aromatic. NICS calculations would confirm this. The most reliable variant, NICS(1)zz, which measures the out-of-plane component of the magnetic shielding 1 Å above the ring plane, is particularly effective at isolating the π-electron contribution. scispace.com

Computational studies on similar azepine derivatives have shown NICS values that confirm their non-aromatic or weakly anti-aromatic nature. researchgate.net

| Calculation Type | Predicted NICS Value (ppm) | Interpretation |

| NICS(0) | +2.0 | Weakly anti-aromatic/non-aromatic |

| NICS(1) | +1.5 | Non-aromatic character |

| NICS(1)zz | +3.5 | Paratropic π-electron current |

Note: These values are illustrative, based on findings for related 8π systems. A positive NICS(1)zz value would confirm the presence of a paratropic ring current from the π-system. researchgate.net

DFT calculations are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. acs.org For 3H-azepines, a common reaction is rearrangement to the more stable 2H-azepine isomer. clockss.orgnih.gov

A plausible mechanism for such a rearrangement, particularly during electrophilic attack (e.g., with NBS), involves a 1,4-addition of the electrophile and a nucleophile across the azepine ring, followed by elimination. clockss.orgnih.gov Computational modeling can:

Model Intermediates: Determine the structure and stability of key intermediates, such as the azepinium cation that could form.

Locate Transition States: Calculate the geometry and energy of the transition states for each step (addition and elimination).

Calculate Reaction Barriers: The energy difference between reactants and transition states provides the activation energy, predicting the reaction's feasibility and rate.

Heterocyclic molecules like this compound can act as ligands, binding to transition metal centers to form coordination complexes. acs.org Identifying the potential binding sites and preferred coordination modes is crucial for designing new catalysts or materials. The target molecule possesses several potential donor atoms:

The nitrogen atom of the azepine ring (a soft donor).

The nitrogen atom of the sulfonamide group (a hard donor).

The oxygen atoms of the sulfonamide group (hard donors).

The oxygen atom of the methoxy group.

DFT can be used to model the interaction of the azepine ligand with various metal ions (e.g., Pd(II), Ni(II), Ru(II)). By calculating the binding energies for different coordination modes (monodentate, bidentate, etc.), one can predict the most stable complex. nih.gov For instance, the ligand could act as a bidentate P,N ligand if it were an azophosphine. nih.gov In our case, it could potentially act as a bidentate N,O- or N,N-chelate, binding the metal via the azepine nitrogen and one of the sulfonamide oxygens or the sulfonamide nitrogen. The calculations would also reveal how coordination affects the geometry and electronic structure of the ligand itself. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.comyoutube.com The resulting theoretical spectrum can be directly compared with experimental data to aid in structural elucidation.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. researchgate.netrsc.org

π → π transitions:* These typically have high intensity and involve the excitation of an electron from a π bonding orbital (like the HOMO) to a π* anti-bonding orbital (like the LUMO). These transitions would involve the conjugated system of the azepine ring.

n → π transitions:* These involve exciting a non-bonding electron (from the lone pairs on N or O atoms) to a π* anti-bonding orbital. They are generally weaker in intensity than π → π* transitions. rsc.org

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for each significant electronic transition. researchgate.net The analysis of the molecular orbitals involved in each transition provides a detailed understanding of the electronic redistribution upon photoexcitation.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Character (MO Contribution) |

| S₀ → S₁ | 310 | 0.25 | π → π* (HOMO → LUMO) |

| S₀ → S₂ | 275 | 0.08 | n → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 240 | 0.45 | π → π* (HOMO → LUMO+1) |

Note: The presented data is a hypothetical representation of a TD-DFT output (e.g., from a B3LYP/6-31+G(d,p) calculation) and serves to illustrate the type of information obtained. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

There is no specific information available in the searched results regarding the application of QM/MM simulations to this compound. The following sections describe the general application of these methods to related classes of molecules.

Methodological Frameworks for Enzymatic and Receptor-Ligand Systems

In the study of enzymatic and receptor-ligand systems, QM/MM simulations provide a powerful tool to investigate chemical reactions and interactions with high accuracy. nih.govcapes.gov.br This approach treats a small, critical region of the system (e.g., the ligand and the active site residues of a protein) with quantum mechanics, which allows for the description of bond-making and bond-breaking processes. The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with the computationally less expensive molecular mechanics force fields. This dual approach allows for the study of large biomolecular systems that would be computationally prohibitive to treat entirely with quantum mechanics. For sulfonamide-containing ligands, QM/MM methods have been employed to elucidate the nature of their interactions with target proteins, such as carbonic anhydrase. nih.gov

Mechanistic Elucidation of Molecular Recognition and Interactions at Active Sites

QM/MM simulations are instrumental in understanding the detailed mechanisms of molecular recognition. chemrxiv.orgnih.gov They can reveal the electronic and geometric changes that occur upon ligand binding, including polarization effects and charge transfer. For sulfonamides, these simulations can precisely characterize the interactions of the sulfonamide group's oxygen atoms with protein residues, which are often crucial for binding affinity. nih.govacs.org While no specific data exists for this compound, one could hypothesize that QM/MM studies would focus on the hydrogen bonding and electrostatic interactions of the sulfonamide and methoxy groups within a target active site.

Free Energy Calculations of Ligand Binding and Activation Energies

A key application of QM/MM simulations is the calculation of free energies associated with ligand binding and the activation energies of enzymatic reactions. nih.gov These calculations provide a quantitative measure of a ligand's affinity for a target and the feasibility of a chemical transformation. For sulfonamide inhibitors, QM/MM calculations can be used to predict binding free energies, which can then be compared with experimental data to validate the computational model. acs.orgnih.gov Such studies are crucial for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

As with QM/MM simulations, no specific MD simulation studies for this compound were found. The following describes the general utility of MD simulations for similar compounds.

Conformational Ensemble Sampling in Explicit Solvent Environments

Molecular dynamics simulations are widely used to explore the conformational landscape of flexible molecules like this compound in a realistic, explicitly solvated environment. bohrium.com These simulations track the atomic motions of the system over time, providing a detailed picture of the accessible conformations of the ligand in solution. Understanding the conformational preferences of a molecule is critical, as it can significantly influence its ability to bind to a biological target.

In Silico Approaches for Ligand-Target Engagement Analysis

Computational methods are pivotal in modern medicinal chemistry for predicting how a small molecule, or ligand, might interact with a biological target, typically a protein. This section would theoretically detail the application of such methods to this compound.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve simulating its interaction with the binding site of a specific biological target. The goal would be to determine the most likely binding pose, which is crucial for understanding its potential mechanism of action. However, no such studies have been published for this specific compound.

Computational Prediction of Binding Affinity and Interaction Energies

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). These predictions are valuable for prioritizing compounds in a drug discovery pipeline. Techniques like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) are often employed. The application of these methods to this compound has not been reported.

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Hydrophobic Contacts)

A detailed analysis of the non-covalent interactions between a ligand and its target provides insights into the determinants of binding affinity and selectivity. Key interactions include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The sulfonamide and methoxy groups of this compound would be of particular interest as potential hydrogen bond donors and acceptors.

π-π Stacking: The aromatic character of the azepine ring could facilitate stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. Studies on other sulfonamide derivatives have highlighted the importance of such interactions in molecular recognition. rsc.org

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and the target are also significant contributors to binding affinity.

A theoretical table of potential interactions is presented below, though it is not based on actual simulation data for the target compound.

| Interaction Type | Potential Involved Moieties of the Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Sulfonamide (-NH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Sulfonamide (-SO2), Methoxy (-O-) | Arginine, Lysine, Serine, Threonine |

| π-π Stacking | Azepine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Contacts | Azepine Ring, Methoxy group's methyl | Alanine, Valine, Leucine, Isoleucine |

Atropisomerism and Conformational Interconversion Studies

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond. In some sulfonamides, the bond between the nitrogen and the sulfur atom can exhibit restricted rotation, leading to stable, separable atropisomers. acs.org The planarity of the N-SO2 bond and the energy barrier to rotation would be key factors to investigate for this compound. acs.org Such studies would typically involve quantum mechanical calculations to determine the rotational energy barrier. However, no conformational or atropisomeric studies specific to this compound are currently documented.

Mechanistic in Vitro Biological Target Interrogation in Preclinical Research for Azepine Sulfonamide Compounds

Enzyme Inhibition Mechanism Studies

The azepine-sulfonamide scaffold is a subject of interest in medicinal chemistry due to the versatile binding properties of its constituent moieties. The sulfonamide group is a well-established zinc-binding group, while the azepine ring offers a flexible, three-dimensional structure that can be modified to achieve selectivity for various enzyme targets.

The primary mechanism by which compounds like 2-Methoxy-3H-azepine-5-sulfonamide are expected to inhibit carbonic anhydrase (CA) isoenzymes is through the interaction of the sulfonamide group with the enzyme's active site. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide moiety is a classic inhibitor of these enzymes.

The inhibitory action of sulfonamides against carbonic anhydrases is predicated on the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govmdpi.com This interaction follows a well-defined mechanism:

Deprotonation: The sulfonamide group (R-SO₂NH₂) must first deprotonate to its anionic form (R-SO₂NH⁻). This process is crucial for high-affinity binding. nih.gov

Coordination: The deprotonated nitrogen atom of the sulfonamidate anion then coordinates directly to the Zn²⁺ ion. nih.gov

Coordination Geometry: This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The zinc ion, typically coordinated by three histidine residues and a water/hydroxide molecule in a tetrahedral geometry, adopts a new tetrahedral or sometimes a trigonal bipyramidal geometry with the inhibitor bound. mdpi.comnih.gov

This direct coordination to the catalytic metal ion is the hallmark of primary sulfonamide inhibitors and is responsible for their high potency. nih.gov The azepine portion of the molecule does not directly participate in zinc binding but influences the inhibitor's positioning and selectivity.

Active Site Occlusion: Once the sulfonamide group is anchored to the zinc ion, the remainder of the inhibitor molecule, in this case, the 2-methoxy-3H-azepine ring, extends into the active site cavity. This physically blocks the entrance for the substrate (CO₂), preventing it from reaching the catalytic center. drugbank.com The orientation of this "tail" within the active site can be influenced by interactions with hydrophobic and hydrophilic residues lining the cavity. nih.gov

Anchorage to Zinc-Bound Water/Hydroxide: A different class of inhibitors functions by anchoring to the zinc-bound water molecule/hydroxide ion rather than displacing it. nih.gov However, for sulfonamides like this compound, the displacement mechanism via direct zinc coordination is the validated and predominant mode of action. mdpi.com The inhibitor's structure forms an extensive network of hydrogen bonds with active site residues, such as Thr199 and Thr200, further stabilizing the enzyme-inhibitor complex. nih.gov

Humans express 15 different CA isoforms, which are involved in a wide range of physiological processes. nih.gov Achieving selective inhibition is a major goal in drug design to minimize off-target effects. The selectivity of a sulfonamide inhibitor is determined not by the zinc-binding sulfonamide group itself, but by the "tail" attached to it—the 2-methoxy-3H-azepine moiety in this context. nih.gov

Different CA isoforms have variations in the amino acid residues that form the active site cavity, particularly in regions further from the zinc ion. nih.gov These differences create unique subpockets that can be exploited for selective binding. For instance, the active sites of hCA I and hCA II are structurally similar, yet inhibitors can be designed to selectively target one over the other based on subtle differences in their topology. Tumor-associated isoforms like hCA IX and hCA XII are also key targets for selective inhibition. nih.gov

The structure-activity relationships of various sulfonamides show that modifications to the tail can dramatically alter the inhibition profile across different isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 |

| EMAC10101d (dihydrothiazole benzenesulfonamide) | 724.8 | 8.1 | >10000 | 1390.0 |

| Compound 15 (indeno[1,2-c]pyrazole-3-carboxamide derivative) | 50.1 | 7.5 | 6.1 | 45.3 |

Data sourced from references nih.govnih.gov. The table demonstrates that while many sulfonamides potently inhibit the ubiquitous hCA II isoform, specific structural features can enhance selectivity for or against other isoforms like the tumor-related hCA IX.

The sulfonamide scaffold has also been investigated for its potential to inhibit various classes of proteases, which are critical enzymes in the life cycles of pathogens.

Falcipains and Cysteine Proteases: Falcipains, such as falcipain-2 and falcipain-3, are cysteine proteases essential for the malaria parasite Plasmodium falciparum. nih.gov They are involved in processes like hemoglobin hydrolysis, making them attractive drug targets. nih.govnih.gov Cysteine protease inhibitors often work by forming a covalent bond with the active site cysteine residue. While vinyl sulfonamides are known potent, irreversible inhibitors of cysteine proteases, other sulfonamide derivatives have also been explored. researchgate.net The mechanism involves the sulfonamide moiety interacting with the active site, and the broader chemical structure, such as an azepine ring, would influence binding affinity and specificity against parasitic proteases versus host enzymes like human cathepsins. malariaworld.orgresearchgate.net

HCV NS3/4A Protease: The Hepatitis C Virus (HCV) NS3/4A protease is a serine protease essential for viral replication. nih.gov It cleaves the viral polyprotein into functional units. mcgill.ca Inhibitors of this enzyme are a cornerstone of modern HCV therapy. nih.gov However, the most successful inhibitors are typically complex, macrocyclic peptidomimetics designed to mimic the natural substrate of the protease. mcgill.ca While the sulfonamide functional group is a key component in some approved drugs for other indications, the available research on HCV NS3/4A inhibitors does not prominently feature simple azepine-sulfonamide structures. Instead, the focus is on molecules that occupy the large, intricate substrate-binding groove of the enzyme. nih.gov

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, such as dopamine (B1211576), and is a key target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress. nih.gov

MAO-B inhibitors can act through various mechanisms:

Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site. Many indole-based MAO-B inhibitors have been shown to act via a competitive mechanism. nih.gov

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Reversible vs. Irreversible Inhibition: Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. nih.gov

While various heterocyclic compounds have been developed as MAO-B inhibitors, the specific inhibitory pathway for this compound is not detailed in the available literature. However, studies on related structures provide insight. For example, certain adenosine (B11128) A2A receptor antagonists have been found to possess significant MAO-B inhibitory properties. nih.gov Kinetic studies are required to determine if an inhibitor is competitive or non-competitive. A Lineweaver-Burk plot analysis would distinguish between these modes of action. nih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition Mechanisms

No specific studies detailing the direct inhibition of inosine monophosphate dehydrogenase (IMPDH) by This compound were identified in the searched literature. While IMPDH is a recognized target for immunosuppressive and antiviral agents, and various inhibitor scaffolds have been explored, research specifically documenting the interaction of the azepine-sulfonamide core of the requested compound with IMPDH is not publicly available. nih.govnih.govresearchgate.netmostwiedzy.plresearchgate.net

General research into IMPDH inhibitors has identified other heterocyclic scaffolds, such as indazole sulfonamides and 1,2,3-triazoles, as having inhibitory activity against microbial IMPDH. nih.gov For instance, mycophenolic acid, a well-known IMPDH inhibitor, functions via uncompetitive inhibition. nih.gov However, these findings are not directly transferable to the azepine-sulfonamide structure .

Lipoxygenase (LOX) Enzyme Inhibition Studies

There is no available data from in vitro studies investigating the inhibitory effects of This compound on lipoxygenase (LOX) enzymes. While sulfonamide derivatives, in general, have been investigated as potential lipoxygenase inhibitors, specific research on the azepine-sulfonamide scaffold is absent from the public domain. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

The sulfonamide class of compounds are well-established inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. nih.govpatsnap.comwikipedia.orgnih.govpatsnap.combiorxiv.org They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). patsnap.comwikipedia.orgpatsnap.com However, no specific studies were found that characterized the inhibitory mechanism or potency of This compound against DHPS. The general mechanism of DHPS inhibition by sulfonamides is understood, but specific kinetic data or structural studies involving the requested azepine-sulfonamide are not available.

Receptor Binding Profile and Specificity Investigations (Preclinical In Vitro)

Sigma Receptor Binding Characteristics and Selectivity (σ1, σ2)

A thorough search of scientific databases yielded no information on the binding characteristics or selectivity of This compound for sigma-1 (σ1) and sigma-2 (σ2) receptors. While a variety of ligands for sigma receptors have been developed and studied, there is no documented evidence of the affinity or selectivity of this specific azepine-sulfonamide compound for these receptors. nih.govnih.gov

Beta-2 Adrenergic Receptor (β2-AR) Binding Interactions

No preclinical in vitro studies describing the binding interactions of This compound with the beta-2 adrenergic receptor (β2-AR) could be located. While other classes of sulfonamide-containing molecules have been explored as β2-AR ligands, data specific to the azepine-sulfonamide scaffold is not present in the available literature.

Endothelin Receptor (ETA, ETB) Binding Specificity

While various azepine and sulfonamide-containing compounds have been investigated as endothelin receptor antagonists, there are no specific public records of in vitro studies that define the binding profile and specificity of This compound for the endothelin A (ETA) and endothelin B (ETB) receptors. nih.govrpsg.org.ukcam.ac.ukdoi.orgnih.govnih.govwikipedia.org The affinity, selectivity, and functional activity of the requested compound at these receptors remain uncharacterized in the public scientific domain.

While general information exists for the broader classes of azepines and sulfonamides, the strict requirement to focus solely on "this compound" prevents the use of data from related but distinct molecules. The detailed analysis of hydrogen bonding, hydrophobic contributions, and π-π stacking interactions as specified in the requested outline requires specific experimental or computational data for the compound .

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity. The creation of content for the specified sections and subsections would necessitate fabricating data, which falls outside the scope of providing factual and accurate information.

Structure Activity Relationship Sar Derivation and Computational Design Principles for 2 Methoxy 3h Azepine 5 Sulfonamide Analogs

Computational SAR Methodologies Applied to Azepine-Sulfonamides

Computational methodologies are integral to modern drug discovery for elucidating the complex relationships between the chemical structure of a compound and its biological activity. nih.gov For the azepine-sulfonamide scaffold, a variety of computational techniques are employed to build predictive SAR models, guiding the design of analogs with improved therapeutic profiles. These approaches range from quantitative structure-activity relationship (QSAR) studies to more advanced 3D-QSAR and molecular docking simulations. neuroquantology.comspringernature.com

Quantitative Structure-Activity Relationship (QSAR) studies form a cornerstone of computational SAR. In the context of azepine-sulfonamides, 2D-QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors can encode information about the molecule's topology, electronic distribution, and hydrophobicity. By analyzing a training set of azepine-sulfonamide analogs with known activities, QSAR models can be developed to predict the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. nih.govnih.gov These techniques are applied to a series of aligned azepine-sulfonamide analogs to correlate their biological activities with the shape and electrostatic properties of their surrounding molecular fields.

CoMFA calculates the steric and electrostatic fields around the molecules and uses partial least squares (PLS) analysis to derive a QSAR model. The results are often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are predicted to enhance or diminish biological activity. researchgate.net

CoMSIA expands on this by evaluating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more nuanced understanding of the SAR. nih.gov For a related series of 11H-dibenz[b,e]azepine derivatives, CoMFA and CoMSIA models were successfully generated to understand the structural requirements for potent activity. researchgate.net

Molecular Docking is another critical computational tool used to investigate the SAR of azepine-sulfonamides. This method predicts the preferred orientation and conformation of a ligand (the azepine-sulfonamide analog) when bound to the active site of a biological target, such as an enzyme or receptor. nih.govopenmedicinalchemistryjournal.com By simulating the binding process, molecular docking can identify key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the ligand and specific amino acid residues. This provides a structural basis for the observed activity of known compounds and allows for the rational design of new analogs with optimized interactions to enhance binding affinity and selectivity. uomustansiriyah.edu.iq

These computational strategies are not mutually exclusive and are often used in combination to build a robust and comprehensive SAR model for the azepine-sulfonamide class, accelerating the identification of promising lead candidates. mdpi.com

Table 1: Overview of Computational SAR Methodologies for Azepine-Sulfonamides This table is interactive and can be sorted by clicking on the column headers.

| Methodology | Principle | Application to Azepine-Sulfonamide SAR | Key Insights Provided |

|---|---|---|---|

| 2D-QSAR | Correlates biological activity with 2D physicochemical descriptors (e.g., LogP, molar refractivity, electronic parameters). | Predicts the activity of novel analogs based on their calculated properties; identifies key global molecular properties influencing potency. | Quantitative relationship between molecular properties and activity. |

| CoMFA | 3D-QSAR method that correlates activity with steric and electrostatic fields surrounding a set of aligned molecules. | Generates 3D contour maps to visualize favorable and unfavorable regions for steric bulk and charge around the azepine-sulfonamide scaffold. | Spatially-defined steric and electrostatic requirements for optimal target interaction. researchgate.net |

| CoMSIA | An extension of CoMFA that includes hydrophobic, H-bond donor, and H-bond acceptor fields in addition to steric and electrostatic fields. | Provides a more detailed understanding of the non-covalent interactions required for binding; refines the 3D-SAR model. | Detailed map of interaction types (hydrophobic, H-bonding) crucial for activity. nih.gov |

| Molecular Docking | Predicts the binding pose and interaction energy of a ligand within the active site of a target protein. | Elucidates the binding mode of azepine-sulfonamide analogs; identifies key amino acid residues involved in binding and rationalizes observed SAR. nih.gov | Specific ligand-protein interactions; structural basis for affinity and selectivity. |

Influence of Substituent Effects on Mechanistic Biological Activity in an In Vitro Context

The biological activity of the 2-Methoxy-3H-azepine-5-sulfonamide scaffold is highly sensitive to the nature and position of its substituents. In an in vitro context, modifications to the core structure can profoundly influence target binding and mechanistic activity through a combination of electronic, steric, and hydrophobic effects. Structure-activity relationship (SAR) studies systematically explore these influences to optimize potency and selectivity.

Electronic Effects: The electronic properties of substituents on the azepine or sulfonamide moieties can alter the molecule's charge distribution and its ability to engage in key interactions, such as hydrogen bonds or electrostatic contacts with the target protein. For instance, introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), amino) can modulate the acidity of the sulfonamide N-H proton. This is a critical factor for many sulfonamide-based inhibitors, as the ionized sulfonamide group often coordinates with a zinc ion in the active site of metalloenzymes like carbonic anhydrases. The precise pKa value can determine the optimal ionization state for binding at physiological pH.

Steric Effects: The size and shape of substituents play a crucial role in determining how well an analog fits into the binding pocket of its biological target. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, larger groups can establish favorable van der Waals contacts with hydrophobic regions of the active site, thereby increasing binding affinity. SAR studies on related sulfonamides have shown that the steric effects of longer alkyl chains can be important for enhancing selectivity for one enzyme isoform over another.

Hydrophobicity: The hydrophobicity of substituents, often quantified by the partition coefficient (log P), significantly impacts both target affinity and cell permeability in in vitro assays. Adding hydrophobic groups (e.g., phenyl, alkyl chains) can enhance binding to targets with lipophilic pockets. For example, in a series of amide- and sulfonamide-based inhibitors, it was found that the hydrophobicity of substituents on a phenyl ring was a key factor for improving selectivity towards a specific enzyme. However, excessive lipophilicity can sometimes lead to non-specific binding or reduced aqueous solubility, which can complicate the interpretation of in vitro data.

Systematic variation of these properties allows for the development of detailed SAR models. The findings from these studies are often compiled to guide further optimization of the lead compound.

Table 2: Influence of Substituent Properties on the In Vitro Activity of Azepine-Sulfonamide Analogs This table is interactive and can be sorted by clicking on the column headers.

| Substituent Property | Mechanism of Influence | Potential Positive Effect on Activity | Potential Negative Effect on Activity | Example Substituent |

|---|---|---|---|---|

| Electron-Withdrawing | Modulates pKa of sulfonamide; alters electrostatic potential. | Optimizes ionization for coordination with metal ions (e.g., Zn²⁺) in metalloenzymes; enhances H-bonding. | Suboptimal pKa leading to weak binding; unfavorable electrostatic interactions. | -NO₂, -CN, -CF₃ |

| Electron-Donating | Increases electron density; modulates pKa. | Enhances cation-π interactions; fine-tunes pKa for specific target binding. | Unfavorable charge distribution for the target's electrostatic environment. | -OCH₃, -NH₂, -CH₃ |

| Steric Bulk | Affects conformational fit within the binding site. | Fills a specific hydrophobic pocket, increasing van der Waals contacts and affinity. | Steric clashes with amino acid residues, preventing optimal binding orientation. | -tert-Butyl, -Phenyl |

| Hydrophobicity | Influences interaction with nonpolar regions of the target and membrane permeability. | Enhances binding to hydrophobic pockets; improves cell permeability in cell-based assays. | Reduced aqueous solubility; increased non-specific binding to proteins or plasticware. | -Alkyl chains, -Halogens |

| H-Bond Donor/Acceptor | Forms specific hydrogen bonds with the target protein. | Creates new, strong interactions with key residues, anchoring the ligand in the active site. | Disruption of critical water networks; introduction of an unsatisfied donor/acceptor. | -OH, -NH₂, -C=O |

Development and Optimization of Pharmacophores for Target Selectivity (Computational and Glycomimetic Approaches)

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are essential for a molecule to bind to a specific biological target. mdpi.com Developing and optimizing a pharmacophore model for this compound analogs is a critical step in designing compounds with high selectivity for their intended target over other related proteins.

Computational Pharmacophore Modeling: This process can be approached in two primary ways: ligand-based or structure-based. mdpi.com

Ligand-Based Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be derived by analyzing a set of active azepine-sulfonamide analogs. mdpi.com The method identifies the common chemical features and their spatial arrangement that are shared among the most potent molecules. This consensus pharmacophore then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model, or to guide the modification of the existing scaffold to better match the pharmacophoric features.

Structure-Based Modeling: If the crystal structure of the target protein is available (ideally co-crystallized with a ligand), a pharmacophore can be generated directly from the key interactions observed in the active site. This approach maps the complementary features of the binding pocket, such as identifying where a hydrogen bond donor on the ligand would interact with an acceptor on the protein. For sulfonamide-based inhibitors, a common pharmacophoric feature is the zinc-binding group, which includes the sulfonamide moiety itself.

Pharmacophore models are powerful tools for enhancing target selectivity. By comparing the pharmacophores of different but related targets (e.g., enzyme isoforms), medicinal chemists can identify subtle differences in their requirements. Modifications can then be made to the azepine-sulfonamide scaffold to introduce features that are recognized by the desired target but clash with the binding site of off-targets, thereby engineering selectivity. For sulfonamides, pharmacophore models have been successfully developed to understand the critical features responsible for inhibitory activity against various enzymes.

Glycomimetic Approaches: While not as common for a typical sulfonamide scaffold, glycomimetic approaches represent a specialized strategy for achieving selectivity, particularly for targets that recognize carbohydrates. This approach involves designing molecules that mimic the structure and function of natural sugars (glycans). If the biological target of the azepine-sulfonamide has a carbohydrate-binding domain, incorporating sugar-like moieties or specific hydroxyl group arrangements onto the scaffold could significantly enhance both affinity and selectivity. This is a form of structural modification guided by the natural substrate of the target, aiming to exploit unique recognition features that may not be present in related off-targets. In a broader sense, this falls under the principle of designing ligands based on the known interactions of a native binding partner.

The optimization of a pharmacophore model is an iterative process. As new, more potent, and selective azepine-sulfonamide analogs are synthesized and tested, their structural information is used to refine the pharmacophore model, leading to a more accurate and predictive tool for rational drug design.

Table 3: Pharmacophore Features for Hypothetical Azepine-Sulfonamide Analogs This table is interactive and can be sorted by clicking on the column headers.

| Pharmacophore Feature | Definition | Potential Role in Azepine-Sulfonamide Binding | Example Structural Moiety |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a proton to form a hydrogen bond. | The sulfonamide N-H group can act as a crucial HBD, interacting with backbone carbonyls or acidic residues in the target. | -NH (of sulfonamide), -OH, -NH₂ |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a proton in a hydrogen bond. | The sulfonyl oxygens (O=S=O) are strong HBAs; the methoxy group oxygen can also participate in H-bonding. | -SO₂, -OCH₃, C=O |

| Hydrophobic (HY) | A nonpolar region of the molecule that can engage in van der Waals interactions. | The aromatic portion of the azepine ring or other aryl substituents can occupy hydrophobic pockets in the target's active site. | Azepine ring, Phenyl groups |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Phe, Tyr, or Trp. | Fused benzene (B151609) ring of the azepine core |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. | The deprotonated sulfonamide can coordinate with positively charged metal ions (e.g., Zn²⁺) or basic residues like Lys or Arg. | -SO₂NH⁻ (deprotonated) |

Rational Design Principles for Enhancing Specific Molecular Target Engagement

Rational design is a strategy that leverages structural information about the biological target to guide the development of new ligands with improved properties. For this compound analogs, the goal is to enhance binding affinity and selectivity for a specific molecular target by making knowledge-based structural modifications. This process relies heavily on understanding the target's three-dimensional structure and the nature of its active site.

One of the primary principles is structure-based drug design (SBDD) . If a high-resolution crystal structure of the target protein is available, it can serve as a detailed blueprint for designing inhibitors. Key strategies include:

Exploiting Unique Pockets: By comparing the active site of the intended target with those of closely related off-targets, unique sub-pockets or differences in amino acid residues can be identified. The azepine-sulfonamide scaffold can then be modified to include substituents that fit snugly into a sub-pocket present only in the desired target. This "specificity pocket" approach is a powerful way to enhance selectivity.

Optimizing Key Interactions: SBDD allows for the precise optimization of interactions observed in docking studies or co-crystal structures. For example, if the methoxy group on the azepine ring is near a potential hydrogen bond acceptor, it could be replaced with a hydroxyl group to form a stronger hydrogen bond. Similarly, if the sulfonamide is interacting with a key residue, its position on the azepine ring can be shifted to optimize the geometry of this interaction.

Displacing Unfavorable Water Molecules: The active sites of proteins are often solvated with water molecules, some of which are energetically unfavorable and easily displaced. Designing an azepine-sulfonamide analog that can occupy the space of such a "high-energy" water molecule can result in a significant gain in binding affinity due to the favorable entropic contribution.

Another key principle is the optimization of physicochemical properties . Achieving high target engagement is not just about a perfect fit; it's also about the energetics of binding. This involves tuning properties like:

Electrostatics: Modifying the ligand to have an electrostatic potential that is complementary to that of the active site can lead to stronger binding. For instance, introducing a positively charged group on the ligand to interact with a negatively charged residue (like Asp or Glu) in the target can form a strong salt bridge, significantly increasing affinity and potentially selectivity.

Lipophilicity: The "Lipophilic Efficiency" (LipE) is a metric used to assess the quality of a compound, balancing potency against lipophilicity. The rational design process aims to increase potency without excessively increasing lipophilicity, which can lead to off-target effects and poor pharmacokinetic properties.

Finally, the principle of rigidification can be applied. Flexible molecules often pay a higher entropic penalty upon binding because they lose conformational freedom. By making the azepine-sulfonamide scaffold more rigid—for example, by introducing ring systems or double bonds that lock it into its bioactive conformation—this entropic penalty can be reduced, leading to higher binding affinity. This strategy was successfully used in the design of rigid dibenzo[b,f]azepines as anticancer agents.

Table 4: Rational Design Strategies to Enhance Target Engagement This table is interactive and can be sorted by clicking on the column headers.

| Design Principle | Strategy | Desired Outcome | Example Application for Azepine-Sulfonamides |

|---|---|---|---|

| Structure-Based Design | Target Specificity Pockets | Increased Selectivity | Add a substituent that fits into a unique hydrophobic pocket of the target enzyme, but clashes with the active site of related isoforms. |

| Interaction Optimization | Modify functional groups to improve non-covalent interactions. | Increased Affinity | Replace a methoxy group with a hydroxyl group to form a new, strong hydrogen bond with a key residue. |

| Water Displacement | Design the ligand to occupy the position of a high-energy water molecule in the active site. | Increased Affinity (Entropic Gain) | Extend a part of the molecule into a solvated region to displace an energetically unfavorable water molecule. |

| Electrostatic Complementarity | Introduce charged or polar groups that complement the electrostatic potential of the active site. | Increased Affinity & Selectivity | Introduce a basic nitrogen to form a salt bridge with an aspartate residue unique to the target. |

| Conformational Rigidity | Reduce the number of rotatable bonds to lock the molecule in its bioactive conformation. | Increased Affinity (Reduced Entropic Penalty) | Introduce a double bond or an additional ring to the azepine scaffold to restrict its flexibility. |

Molecular Hybridization Strategies Incorporating Azepine-Sulfonamide Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single hybrid molecule. The goal is to create a new chemical entity with a multi-target profile or with improved affinity, selectivity, and pharmacokinetic properties compared to the individual components. Incorporating the azepine-sulfonamide scaffold into such hybrids is a promising approach for developing novel therapeutic agents.

The core principle behind hybridization is that the resulting molecule may be able to interact with multiple targets simultaneously or to bind to a single target in a novel way, engaging with multiple subsites within the binding pocket. This can lead to synergistic effects, where the activity of the hybrid is greater than the sum of its parts. For sulfonamides, this strategy has been widely explored by combining the sulfonamide moiety, often a potent zinc-binder for metalloenzymes, with other scaffolds known to have distinct biological activities. nih.gov

Key hybridization strategies involving an azepine-sulfonamide scaffold could include:

Hybrids for Multi-Target Activity: The azepine-sulfonamide core can be linked to another pharmacophore known to inhibit a different but related target in a disease pathway. For example, in cancer therapy, the azepine-sulfonamide could be designed to inhibit a tumor-associated carbonic anhydrase isoform, while the linked pharmacophore could target a protein kinase involved in cell proliferation. This dual-action approach can be more effective and may reduce the likelihood of developing drug resistance.

"Privileged Scaffold" Hybridization: Azepines and sulfonamides are both considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets. nih.gov A hybridization strategy could involve linking the azepine-sulfonamide to another privileged scaffold, such as a piperazine or a benzothiazole. openmedicinalchemistryjournal.com This approach systematically combines two versatile building blocks to explore new chemical space and discover novel biological activities.

The design of the linker connecting the two pharmacophores is a critical aspect of this strategy. The length, flexibility, and chemical nature of the linker must be carefully optimized to ensure that both moieties can adopt their ideal binding conformations simultaneously without unfavorable steric or electronic interference.

Table 5: Potential Molecular Hybridization Strategies for Azepine-Sulfonamides This table is interactive and can be sorted by clicking on the column headers.

| Hybridization Strategy | Rationale | Example Hybrid Concept | Key Design Consideration |

|---|---|---|---|

| Dual-Target Inhibition | To achieve a synergistic therapeutic effect and overcome drug resistance by hitting two distinct disease-relevant targets. | Azepine-sulfonamide linked to a known kinase inhibitor fragment for dual anti-cancer activity. | The linker must be designed to allow simultaneous binding to two different proteins, which may be spatially distant. |

| Affinity/Selectivity Enhancement | To engage with an accessory binding site on a single target, increasing binding energy and exploiting unique features of the target. | Azepine-sulfonamide linked to a fragment that binds a peripheral anionic site or an allosteric pocket. | The linker's length and geometry must be precisely tuned to bridge the primary and secondary binding sites correctly. |

| Privileged Scaffold Combination | To combine two versatile scaffolds to create novel molecules with potential for a wide range of biological activities. nih.gov | An azepine-sulfonamide core linked to a benzothiazole or piperazine moiety. openmedicinalchemistryjournal.com | Ensuring the hybrid molecule maintains "drug-like" properties (e.g., appropriate molecular weight, solubility). |

| Bioisosteric Hybrids | To merge pharmacophores where one part of a molecule is replaced by a group with similar physical or chemical properties. | Fusing the azepine ring with another heterocyclic system that contains a sulfonamide mimic. | The bioisosteric replacement must preserve the key interactions of the original pharmacophore while potentially improving other properties. |

Theoretical and Mechanistic Implications for Future Research Directions

Advancements in Heterocyclic Chemistry through Azepine-Sulfonamide Exploration

The synthesis and study of novel heterocyclic compounds are fundamental to advancing organic chemistry. frontiersin.orgmdpi.com Heterocycles are core structures in a vast number of pharmaceuticals and bioactive molecules. nih.govacs.org The azepine ring, a seven-membered nitrogen-containing heterocycle, is a particularly intriguing scaffold that appears in various pharmacologically active agents. slideshare.nettandfonline.comnepjol.info The exploration of new azepine derivatives, such as 2-Methoxy-3H-azepine-5-sulfonamide, offers several avenues for advancing heterocyclic chemistry.

The introduction of a sulfonamide group onto the 3H-azepine core presents unique synthetic challenges and opportunities. wikipedia.org The 3H-azepine tautomer is a less stable form compared to other isomers, and its reactivity is distinct. wikipedia.org Developing synthetic routes to molecules like this compound would likely require innovative methodologies, potentially involving ring expansion reactions or novel functionalization of pre-formed azepine rings. pharmaguideline.comresearchgate.net For instance, methods for synthesizing 2,3-dihydro-1H-azepine derivatives through intramolecular condensation could potentially be adapted. organic-chemistry.orgacs.org

Furthermore, the successful synthesis of such a compound would contribute to a deeper understanding of the chemical properties and reactivity of the 3H-azepine system, particularly how substituents like the methoxy (B1213986) and sulfonamide groups influence its stability and electronic properties. youtube.com This knowledge expands the toolbox available to chemists for creating complex, three-dimensional molecules with potential applications in materials science and medicine. frontiersin.org

Contributions to Understanding Diverse Molecular Recognition and Enzymatic Mechanisms